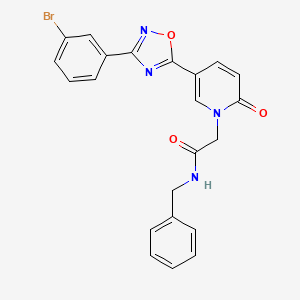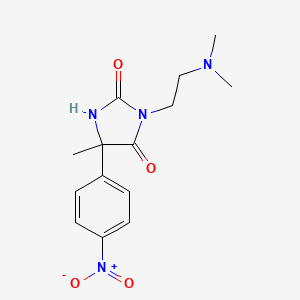
2-(4-Butyrylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazole compounds, which are similar to the compound you mentioned, are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms . The molecular structure is based on structures generated from information available in ECHA’s databases .
Chemical Reactions Analysis
The chemical reactions of similar compounds, such as 1,2,4-triazole derivatives, have been studied . These compounds showed promising cytotoxic activity against certain cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, 2,4-Di-tert-butylphenol, a compound with a similar structure, has a boiling point of 265 °C and a melting point of 53-56 °C .
Aplicaciones Científicas De Investigación
Therapeutic Potential of Benzothiazoles
Benzothiazoles, including 2-(4-Butyrylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole, are recognized for their extensive pharmaceutical applications. These compounds exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, 2-arylbenzothiazoles are being developed as potential antitumor agents, with some benzothiazole derivatives currently used in treating various diseases. This highlights the significance of the benzothiazole nucleus in drug discovery, particularly in cancer therapy due to its structural simplicity and synthetic accessibility (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Chemistry and Properties of Benzothiazole Derivatives
Benzothiazole derivatives are notable for their chemical variability and pharmaceutical relevance. These compounds, including the 2,6-bis-(benzthiazol-2-yl)-pyridines, have been studied for their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. This review of their preparation, properties, and potential investigational avenues suggests a continuous interest in benzothiazole-based chemotherapeutics for various applications (Boča, Jameson, & Linert, 2011).
Benzothiazole in Cancer Chemotherapy
The evolving landscape of benzothiazole derivatives in cancer chemotherapy emphasizes their role as promising therapeutic agents. These compounds, particularly 2-arylbenzothiazoles, have emerged as significant pharmacophores. Their promising biological profiles and synthetic accessibility underscore the ongoing interest in developing benzothiazole-based compounds as potential chemotherapeutics. The review discusses the structural modifications of benzothiazoles, heterocyclic derivatives bearing the moiety, their in vitro and in vivo screening, and future therapeutic applications (Ahmed et al., 2012).
Importance in Medicinal Chemistry
Benzothiazoles are highlighted as crucial scaffolds in medicinal chemistry, exhibiting a variety of pharmacological activities. This comprehensive review delves into the synthesis, biological activities, and importance of benzothiazole derivatives. It underscores the potential of these compounds in developing novel therapeutic agents for a range of diseases, including cancer, due to their diverse pharmacological properties (Bhat & Belagali, 2020).
Mecanismo De Acción
Safety and Hazards
The safety and hazards of these compounds can vary depending on their specific structures and uses. For example, 2,4-Di-tert-butylphenol has certain hazard statements associated with it, including H315 (Causes skin irritation), H318 (Causes serious eye damage), and H410 (Very toxic to aquatic life with long-lasting effects) .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3OS/c1-2-3-14(20)18-6-8-19(9-7-18)15-17-12-5-4-11(16)10-13(12)21-15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHACYFKHMPEPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(3-methylphenyl)methyl]carbamate](/img/structure/B2740286.png)
![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)

![N-benzyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2740290.png)
![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2740291.png)




![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2740298.png)
![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2740300.png)
